

An In-depth Technical Guide to Cyclopentyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CYCLOPENTYL 2-PYRIDYL
KETONE*

Cat. No.: *B116218*

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Introduction

Cyclopentyl 2-pyridyl ketone, also known by its systematic IUPAC name (cyclopentyl) (pyridin-2-yl)methanone and synonym 2-cyclopentanecarbonylpyridine, is a chemical compound with the molecular formula $C_{11}H_{13}NO$.^[1] This molecule, featuring a cyclopentyl ring linked to a pyridine ring through a ketone functional group, serves as a versatile scaffold in organic synthesis and holds potential for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key analytical and synthetic considerations.

Molecular Structure and Identification

The core structure of **cyclopentyl 2-pyridyl ketone** consists of a five-membered cyclopentane ring and a six-membered pyridine ring, connected by a carbonyl group. The nitrogen atom in the pyridine ring is at position 2 relative to the ketone substituent.

Identifier	Value
IUPAC Name	(Cyclopentyl)(pyridin-2-yl)methanone
Synonyms	2-Cyclopentanecarbonylpyridine
CAS Number	157592-43-3
Molecular Formula	C ₁₁ H ₁₃ NO[1]
SMILES	C1CCC(C1)C(=O)C2=CC=CC=N2[1]
InChI	InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2
InChIKey	STBHDACSUPGHPA-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Detailed experimental data for the physicochemical properties of **cyclopentyl 2-pyridyl ketone** are not readily available in the public domain. However, computational predictions and data from analogous structures provide valuable insights.

Property	Value	Source
Molecular Weight	175.23 g/mol	[1]
Topological Polar Surface Area (TPSA)	29.96 Å ²	Computational
logP (Octanol-Water Partition Coefficient)	2.45	Computational
Hydrogen Bond Donors	0	Computational
Hydrogen Bond Acceptors	2	Computational
Rotatable Bonds	2	Computational

Spectroscopic Characterization:

While specific spectra for **cyclopentyl 2-pyridyl ketone** are not publicly available, the expected spectroscopic features can be inferred from its structure and general principles of spectroscopy for ketones.

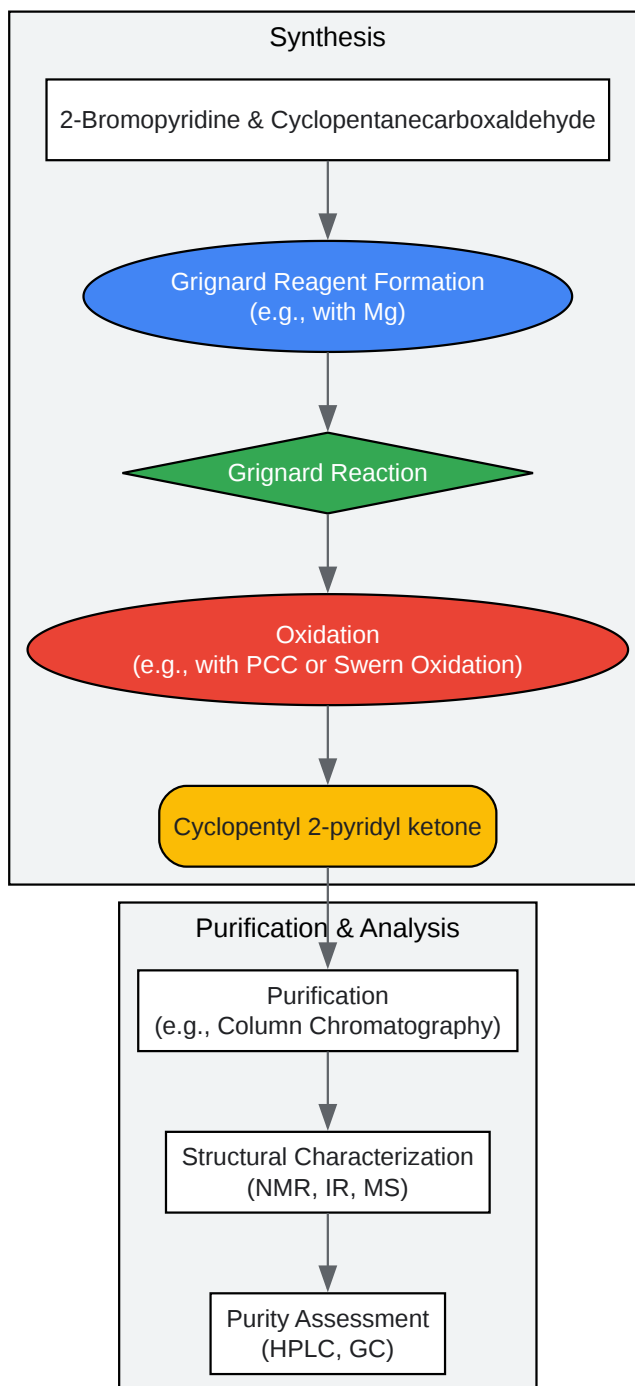
- ^1H NMR: The spectrum would be expected to show multiplets for the cyclopentyl protons, and distinct aromatic signals for the protons on the pyridine ring.
- ^{13}C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (typically 190-220 ppm). Signals for the carbons of the cyclopentyl and pyridine rings would also be present in their respective expected regions.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone would be prominent, typically in the range of 1680-1715 cm^{-1} .
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **cyclopentyl 2-pyridyl ketone** are not currently available. However, general methodologies for the synthesis of similar aryl ketones can be adapted. A plausible synthetic approach is outlined below as a representative example.

Example Synthetic Workflow:

General Synthetic and Analytical Workflow for a Pyridyl Ketone



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Caption: A generalized workflow for the synthesis and analysis of a pyridyl ketone.

Methodology for a Representative Synthesis (Grignard Reaction):

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.
- **Reaction with Aldehyde:** The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclopentanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction is allowed to proceed to completion, typically monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.
- **Oxidation:** The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is then used to oxidize the secondary alcohol to the corresponding ketone, **cyclopentyl 2-pyridyl ketone**.
- **Purification:** The crude ketone is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Analytical Methods:

- **High-Performance Liquid Chromatography (HPLC):** Purity assessment can be performed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, with detection by UV spectroscopy.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS can be used to confirm the molecular weight and purity of the compound. The fragmentation pattern observed in the mass spectrum can provide structural information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of the final product.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the ketone functional group.

Biological Activity and Drug Development Potential

As of the current literature, there is no specific information available regarding the biological activity or potential applications in drug development for **cyclopentyl 2-pyridyl ketone**.

However, the pyridine ring is a common motif in many biologically active compounds and approved drugs.[2] The presence of this heterocycle suggests that **cyclopentyl 2-pyridyl ketone** and its derivatives could be of interest for screening in various biological assays.

The broader class of cyclopentenone-containing molecules has been shown to exhibit a range of biological activities, including anti-inflammatory, cytostatic, and enzyme inhibitory effects.[1] [3] While **cyclopentyl 2-pyridyl ketone** is not a cyclopentenone, the structural similarity of the five-membered ring warrants further investigation into its potential biological properties.

Conclusion

Cyclopentyl 2-pyridyl ketone is a well-defined chemical entity with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data and biological activity studies are currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential avenues for its synthesis and analysis. The presence of the pyridyl moiety, a known pharmacophore, suggests that this compound and its derivatives may be valuable starting points for the discovery of novel bioactive molecules. Further research is needed to fully elucidate its chemical and biological characteristics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopentyl 2-Pyridyl Ketone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116218#cyclopentyl-2-pyridyl-ketone-molecular-structure]

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